molecular formula C15H10N2 B1381230 11H-Benzo[g]pyrido[3,2-b]indole CAS No. 1319734-08-1

11H-Benzo[g]pyrido[3,2-b]indole

Cat. No. B1381230
M. Wt: 218.25 g/mol
InChI Key: ORCVNQIKKDETER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 11H-Benzo[g]pyrido[3,2-b]indole, such as pyrido[1,2-a]indoles, has been widely developed over the past decade . The main methods for the synthesis of such heterocycles are summarized in several reviews . For example, one method involves the construction of the pyridine ring on the indole fragment . Another method involves a three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C .

Scientific Research Applications

    Synthesis of Benzo[f]Pyrido[1,2-a]Indoles and Indolizino[3,2-b]indoles

    • Field : Organic Chemistry
    • Application : These compounds are synthesized via the transannulation of pyridotriazoles with naphthoquinones and indoles .
    • Method : The process involves ruthenium-catalyzed denitrogenative transannulation of pyridotriazoles with naphthoquinones, yielding the transannulated benzo[f]pyrido[1,2-a]indoles derivatives .
    • Results : The process yields good to excellent results. The transformations follow the ionic mechanism .

    Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives have diverse biological activities and are used in the development of various drugs .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

    Pharmacologically Interesting Spiro-Fused 3-Azabicyclo[3.1.0]hexanes and Pyrrolizines

    • Field : Pharmacology
    • Application : Some of these compounds have been identified as exhibiting in vitro antitumor activity .
    • Method : The products of these reactions were obtained through the synthesis of spiro-fused 3-azabicyclo[3.1.0]hexanes and pyrrolizines .
    • Results : Some of these compounds exhibited in vitro antitumor activity .

properties

IUPAC Name

12,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-2-5-11-10(4-1)7-8-12-14(11)17-13-6-3-9-16-15(12)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCVNQIKKDETER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Benzo[g]pyrido[3,2-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11H-Benzo[g]pyrido[3,2-b]indole
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11H-Benzo[g]pyrido[3,2-b]indole
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11H-Benzo[g]pyrido[3,2-b]indole
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11H-Benzo[g]pyrido[3,2-b]indole
Reactant of Route 5
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Reactant of Route 6
11H-Benzo[g]pyrido[3,2-b]indole

Citations

For This Compound
1
Citations
H Peng, X Chen, Y Chen, Q He, Y Xie, C Yang - Tetrahedron, 2011 - Elsevier
A green and efficient preparation of functionalized δ-carbolines/carbazoles via reductive ring closure by 1,2-bis(dipenylphosphino)ethane under solvent-free conditions is described. …
Number of citations: 49 www.sciencedirect.com

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